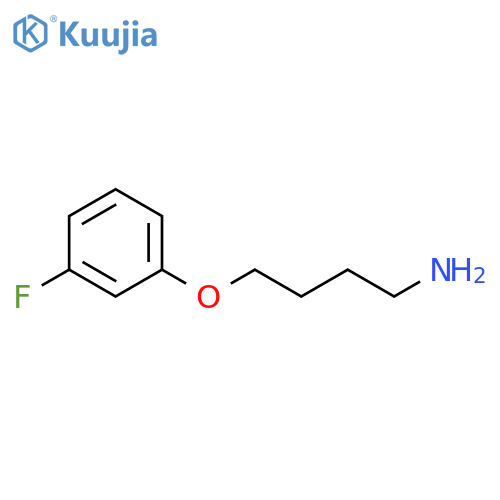Cas no 1016735-72-0 (4-(3-fluorophenoxy)butan-1-amine)

1016735-72-0 structure
商品名:4-(3-fluorophenoxy)butan-1-amine
CAS番号:1016735-72-0
MF:C10H14FNO
メガワット:183.22266626358
MDL:MFCD09811044
CID:5185559
PubChem ID:20120450
4-(3-fluorophenoxy)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-Butanamine, 4-(3-fluorophenoxy)-
- 4-(3-Fluorophenoxy)butan-1-amine
- 4-(3-fluorophenoxy)butan-1-amine
-
- MDL: MFCD09811044
- インチ: 1S/C10H14FNO/c11-9-4-3-5-10(8-9)13-7-2-1-6-12/h3-5,8H,1-2,6-7,12H2
- InChIKey: XQKNQUYMAJCCSP-UHFFFAOYSA-N
- ほほえんだ: C(N)CCCOC1=CC=CC(F)=C1
4-(3-fluorophenoxy)butan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375236-250mg |
4-(3-Fluorophenoxy)butan-1-amine |
1016735-72-0 | 95% | 250mg |
¥20898 | 2023-02-27 | |
| Enamine | EN300-242793-0.1g |
4-(3-fluorophenoxy)butan-1-amine |
1016735-72-0 | 95% | 0.1g |
$427.0 | 2024-06-19 | |
| Enamine | EN300-242793-5.0g |
4-(3-fluorophenoxy)butan-1-amine |
1016735-72-0 | 95% | 5.0g |
$1406.0 | 2024-06-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375236-1g |
4-(3-Fluorophenoxy)butan-1-amine |
1016735-72-0 | 95% | 1g |
¥18187 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375236-100mg |
4-(3-Fluorophenoxy)butan-1-amine |
1016735-72-0 | 95% | 100mg |
¥17334 | 2023-02-27 | |
| Enamine | EN300-242793-1g |
4-(3-fluorophenoxy)butan-1-amine |
1016735-72-0 | 1g |
$485.0 | 2023-09-15 | ||
| Enamine | EN300-242793-0.5g |
4-(3-fluorophenoxy)butan-1-amine |
1016735-72-0 | 95% | 0.5g |
$465.0 | 2024-06-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375236-50mg |
4-(3-Fluorophenoxy)butan-1-amine |
1016735-72-0 | 95% | 50mg |
¥16538 | 2023-02-27 | |
| Matrix Scientific | 197733-2.500g |
4-(3-Fluorophenoxy)butan-1-amine, 95% |
1016735-72-0 | 95% | 2.500g |
$1816.00 | 2023-09-11 | |
| Enamine | EN300-242793-0.25g |
4-(3-fluorophenoxy)butan-1-amine |
1016735-72-0 | 95% | 0.25g |
$447.0 | 2024-06-19 |
4-(3-fluorophenoxy)butan-1-amine 関連文献
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
1016735-72-0 (4-(3-fluorophenoxy)butan-1-amine) 関連製品
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1016735-72-0)4-(3-fluorophenoxy)butan-1-amine

清らかである:99%
はかる:1g
価格 ($):538.0